Chloroethyne

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chloroethyne can be synthesized through several methods:

Dehydrohalogenation of 1,2-dichloroethane: This method involves the elimination of hydrogen chloride from 1,2-dichloroethane using a strong base such as potassium hydroxide at elevated temperatures. [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2\text{KOH} \rightarrow \text{HC}\equiv\text{CCl} + 2\text{KCl} + 2\text{H}_2\text{O} ]

Chlorination of acetylene: Acetylene reacts with chlorine gas to form this compound. This reaction is typically carried out in the presence of a catalyst such as activated carbon. [ \text{HC}\equiv\text{CH} + \text{Cl}_2 \rightarrow \text{HC}\equiv\text{CCl} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves the chlorination of acetylene due to its simplicity and efficiency. The reaction is conducted in a controlled environment to manage the exothermic nature of the process and to ensure the safety of the operation.

Analyse Des Réactions Chimiques

Types of Reactions: Chloroethyne undergoes various types of chemical reactions, including:

Addition Reactions: The triple bond in this compound makes it highly reactive towards addition reactions. For example, it can react with hydrogen chloride to form 1,1-dichloroethane. [ \text{HC}\equiv\text{CCl} + \text{HCl} \rightarrow \text{CH}_2\text{CCl}_2 ]

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Bases: Strong bases like potassium hydroxide are used in dehydrohalogenation reactions.

Catalysts: Activated carbon is commonly used in the chlorination of acetylene.

Solvents: Organic solvents such as dichloromethane are often used to dissolve reactants and control reaction conditions.

Major Products:

1,1-Dichloroethane: Formed from the addition of hydrogen chloride to this compound.

Poly(chloroacetylene): A polymer formed through the polymerization of this compound.

Applications De Recherche Scientifique

Chloroethyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing into the use of this compound derivatives in pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: this compound is used in the production of polymers and other materials with specialized properties.

Mécanisme D'action

The mechanism of action of chloroethyne involves its reactivity due to the presence of the triple bond and the chlorine atom. The triple bond makes it susceptible to addition reactions, while the chlorine atom can participate in substitution reactions. These properties allow this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical synthesis.

Comparaison Avec Des Composés Similaires

Chloroethyne can be compared with other haloalkynes and alkynes:

Bromoethyne (C₂HBr): Similar to this compound but with a bromine atom instead of chlorine. It is less commonly used due to the higher reactivity of bromine.

Fluoroethyne (C₂HF): Contains a fluorine atom, making it more reactive and less stable than this compound.

Acetylene (C₂H₂): The parent compound of this compound, lacking the halogen atom. Acetylene is less reactive towards nucleophilic substitution but more reactive towards addition reactions.

This compound is unique due to its balance of reactivity and stability, making it a valuable compound in both research and industrial applications.

Activité Biologique

Chloroethyne, also known as vinyl chloride, is a colorless gas with a sweet odor that is primarily used in the production of polyvinyl chloride (PVC). Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological activities of this compound, focusing on its toxicity, mutagenic properties, and implications in cancer research.

This compound has the chemical formula C₂HCl and is classified as an alkene. Its molecular structure features a carbon-carbon double bond, making it reactive and capable of participating in various chemical reactions. The presence of chlorine atoms significantly influences its biological interactions.

Toxicological Profile

Acute Toxicity : this compound is recognized for its acute toxicity. Exposure can lead to symptoms such as dizziness, headaches, and respiratory issues. High concentrations may cause severe health effects, including pulmonary edema and central nervous system depression.

Chronic Exposure : Long-term exposure to this compound has been associated with serious health risks. Studies indicate a correlation between chronic exposure and the development of liver tumors in laboratory animals, highlighting its potential carcinogenicity. The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2A carcinogen, indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies.

Mutagenic Effects

Research has shown that this compound exhibits mutagenic properties. It can induce mutations in bacterial and mammalian cells, which raises concerns regarding its potential role in cancer development. A study conducted by K. et al. (2023) demonstrated that this compound could cause DNA damage through oxidative stress mechanisms, leading to increased mutation rates in exposed organisms .

This compound's biological activity can be attributed to several mechanisms:

- Reactive Metabolites : Upon metabolic activation, this compound forms reactive intermediates that can bind to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction.

- Oxidative Stress : The compound induces oxidative stress by generating free radicals, which can damage cellular components and contribute to mutagenesis.

- Inflammatory Response : Exposure to this compound can trigger inflammatory pathways, further exacerbating tissue damage and promoting tumorigenesis.

Case Studies

- Animal Studies : In a controlled study involving rats exposed to this compound vapors, researchers observed significant increases in liver tumor incidence compared to control groups. The study provided insights into dose-response relationships and highlighted the need for regulatory measures regarding occupational exposure limits .

- Human Epidemiological Studies : Epidemiological studies among workers in PVC manufacturing have indicated elevated risks of liver cancer associated with long-term exposure to this compound. These findings underscore the importance of monitoring environmental exposure levels and implementing safety protocols in industries utilizing this compound.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

chloroethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl/c1-2-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWKDXFZXXCDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

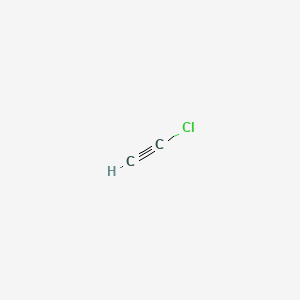

C#CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074719 | |

| Record name | Ethyne, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-63-5 | |

| Record name | Ethyne, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyne, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.